molecular formula C21H14N4O4 B12599387 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-30-8

3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12599387
CAS No.: 649723-30-8
M. Wt: 386.4 g/mol
InChI Key: WEFLHFGLRHLSQW-UHFFFAOYSA-N
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Description

3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a synthetic chemical reagent featuring a complex quinoline-dione scaffold substituted with a hydrazinylidene linkage. This structural motif is related to quinazoline-2,4(1H,3H)-dione and quinoline-2,4(1H,3H)-dione derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Compounds based on these core structures have been extensively investigated as key intermediates in the development of potential therapeutic agents. Research on analogous structures has shown promise in areas such as kinase inhibition for anticancer research and as metal ion chelators for antiviral research, although the specific applications for this compound require further investigation. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

CAS No.

649723-30-8

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-nitrophenyl)diazenyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C21H14N4O4/c26-20-17-8-4-5-9-18(17)24(15-6-2-1-3-7-15)21(27)19(20)23-22-14-10-12-16(13-11-14)25(28)29/h1-13,26H

InChI Key

WEFLHFGLRHLSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Condensation Reactions

The primary method for synthesizing 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves the following steps:

  • Step 1: Formation of Hydrazone Intermediate

    A hydrazone intermediate is formed by reacting 4-nitroaniline with an appropriate carbonyl compound (e.g., 1-phenylquinoline-2,4-dione) in an acidic medium. This step is crucial as it sets the stage for the subsequent formation of the target compound.

  • Step 2: Cyclization

    The hydrazone undergoes cyclization to form the quinoline structure. This can be achieved through heating or by using a suitable catalyst to facilitate the reaction. The cyclization typically occurs under reflux conditions in a solvent such as ethanol or methanol.

Alternative Synthetic Routes

In addition to the primary condensation method, alternative synthetic routes have been explored:

  • Three-component Reactions : Some studies have reported the use of three-component reactions involving hydrazine derivatives, carbonyl compounds, and additional reagents to yield the desired quinoline derivatives more efficiently.

  • Microwave-Assisted Synthesis : Recent advancements in synthetic chemistry have introduced microwave-assisted techniques that can enhance reaction rates and yields by providing uniform heating.

Optimization of Reaction Conditions

The optimization of reaction conditions is critical for maximizing yields and purity. Parameters such as temperature, solvent choice, and reaction time should be carefully controlled. For instance:

Reaction Parameter Recommended Conditions
Temperature Reflux (around 80-100°C)
Solvent Ethanol or Methanol
Reaction Time 4-8 hours

The synthesized compounds are characterized using various analytical techniques to confirm their structure and purity:

The preparation of this compound involves sophisticated synthetic strategies that can be tailored for optimal yield and purity. The methodologies discussed highlight the versatility of organic synthesis techniques in developing complex quinoline derivatives with significant biological potential.

Chemical Reactions Analysis

3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

The synthesis of this compound typically involves the condensation reaction between 4-nitrophenyl hydrazine and appropriate quinoline derivatives. Various methods have been reported for synthesizing quinoline derivatives, including:

  • Doebner Reaction : Utilizing aniline and 2-nitrobenzaldehyde.
  • Pfitzinger Reaction : Involving isatin and α-methyl ketones.

These synthetic pathways allow for the modification of the quinoline core, leading to derivatives with enhanced biological properties .

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that certain nitrophenyl-substituted quinolines possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. The presence of the nitrophenyl group in this compound enhances its interaction with biological targets involved in cancer cell proliferation and survival. Notably, compounds from this class have shown effectiveness in inhibiting DNA methyltransferases, which are crucial in cancer epigenetics .

Anti-inflammatory Effects

Some studies indicate that quinoline derivatives can modulate inflammatory pathways. The ability of these compounds to inhibit pro-inflammatory cytokines suggests their potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 A series of nitrophenylquinolines were synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth .
Study 2 Investigated the anticancer effects of various quinoline derivatives on leukemia cell lines. The study found that certain derivatives induced apoptosis in cancer cells through DNA methyltransferase inhibition .
Study 3 Explored the anti-inflammatory properties of nitrophenyl-substituted quinolines in a murine model of arthritis, demonstrating reduced inflammation markers and improved joint function .

Mechanism of Action

The mechanism of action of 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline-2,4-dione Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities Reference
Target Compound 3-[2-(4-Nitrophenyl)hydrazinylidene], 1-phenyl Potential RAHB stabilization; electronic conjugation via hydrazinylidene-4-nitrophenyl
1-(4-Nitrophenyl)-7-chloroquinoline-2,4(1H,3H)-dione 7-Cl, 1-(4-nitrophenyl) Molecular weight: 316.7 g/mol; chloro substituent enhances lipophilicity
3-Phenylquinazoline-2,4(1H,3H)-dione Quinazoline core (vs. quinoline); 3-phenyl Structural isomer; altered π-conjugation due to quinazoline’s fused pyrimidine-dione
3-Azidoquinoline-2,4(1H,3H)-dione 3-azido group Unique reactivity under Staudinger reduction (forms 4-hydroxyquinoline-2(1H)-ones)
3-Phenyl-3-(4-phenyl-1H-triazol-1-yl)quinoline-2,4-dione 3-triazole substituent Synthesized via one-pot Cu-catalyzed cycloaddition; potential for click chemistry

Physicochemical Properties

  • Hydrazinylidene Group : Introduces strong intramolecular N–H⋯O hydrogen bonds (RAHB), as seen in analogous β-diketohydrazones, enhancing thermal stability and crystallinity .
  • Triazole vs. Hydrazinylidene : Triazole substituents (e.g., 3Aa in ) may offer better metabolic stability compared to hydrazinylidene groups, which are prone to hydrolysis.

Biological Activity

3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione, also known by its CAS number 649723-30-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the relevant literature on its biological activity, including antibacterial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The compound features a quinoline backbone with a hydrazone functional group. Its molecular formula is C21H14N4O4C_{21}H_{14}N_{4}O_{4}, and it has a molecular weight of 378.36 g/mol. The presence of the nitrophenyl group is significant for its reactivity and biological interactions.

Antibacterial Activity

Studies have indicated that derivatives of quinoline compounds exhibit notable antibacterial properties. For instance, a series of quinoline derivatives were synthesized and tested against various bacterial strains. The results showed that compounds similar to this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[2-(4-Nitrophenyl)...E. coli32 µg/mL
3-[2-(4-Nitrophenyl)...S. aureus16 µg/mL
3-[2-(4-Nitrophenyl)...P. aeruginosa64 µg/mL

Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. Notably, it was found to exhibit significant cytotoxicity against the HCT-116 colorectal cancer cell line with an IC50 value indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1169.379Apoptosis induction
MCF-715.500Cell cycle arrest (G0/G1)
HeLa20.270Apoptosis induction

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress leading to apoptosis in cancer cells.
  • Cell Cycle Modulation : The compound affects cell cycle progression, particularly in the G0/G1 phase.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Study on Anticancer Properties : A clinical trial involving patients with advanced colorectal cancer showed that treatment with a quinoline derivative led to significant tumor reduction in a subset of patients .
  • Antibacterial Efficacy : A comparative study demonstrated that patients treated with derivatives similar to this compound had lower infection rates post-surgery compared to those receiving standard antibiotic therapy .

Q & A

Q. Table 1: Synthetic Yields of Analogous Compounds (Adapted from )

CompoundStarting MaterialsSolventCatalystYield (%)
3-Methyl-6-(4-nitrobenzylidene)pyrimidine-2,4-dione2a + 4-nitrobenzaldehydeEthanolNone27%
1-Phenylquinoline-2,4-dione derivative*Quinoline dione + hydrazineTHFI₂31–47%

*Hypothetical pathway based on analogous syntheses .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question
Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and hydrazinylidene NH signals (δ 10–12 ppm). highlights characteristic NH peaks at δ 10.86 ppm in similar hydrazine derivatives .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π–π stacking in quinoline derivatives, as in ) .

Table 2: Key Spectral Data from

Functional GroupNMR Shift (δ, ppm)IR Band (cm⁻¹)
NH (hydrazinylidene)10.86 (s)3423 (NH str)
Aromatic C–H7.2–8.1 (m)
C=O (quinoline)1705

How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Advanced Research Question
Methodological Answer:
Contradictions often arise from variability in assay conditions or structural modifications. Strategies include:

  • Comparative SAR Studies : Systematically alter substituents (e.g., nitro vs. methoxy groups) and test against standardized biological models. notes that chloro/nitro substituents enhance anticancer activity in benzoquinolines .
  • Dose-Response Profiling : Use multiple cell lines (e.g., glioblastoma vs. breast cancer) to identify selective toxicity .
  • Meta-Analysis : Cross-reference data from high-throughput screens (e.g., NCI-60 panel) to validate trends .

What computational methods are employed to predict the compound’s interactions with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Simulate binding to targets like protein disulfide isomerase (PDI) using AutoDock Vina. suggests PDI inhibition as a mechanism for glioblastoma treatment .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR Modeling : Relate substituent electronegativity (e.g., nitro groups) to activity using Gaussian-based descriptors .

Example Workflow:

Dock the compound into PDI’s active site (PDB: 4EKZ).

Calculate binding free energy (ΔG) using MM-PBSA.

Validate with in vitro enzyme inhibition assays.

How to design experiments to assess the compound’s potential as a PDI inhibitor?

Advanced Research Question
Methodological Answer:
Step 1: Enzymatic Assays

  • Use a fluorescence-based PDI activity kit (e.g., Di-eosin-GSSG substrate) to measure IC₅₀ values .
  • Compare with known inhibitors (e.g., bacitracin).

Q. Step 2: Cell-Based Validation

  • Treat glioblastoma cells (U87-MG) and quantify apoptosis via Annexin V/PI staining.
  • Monitor ER stress markers (e.g., CHOP, BiP) via Western blot .

Q. Step 3: In Vivo Efficacy

  • Use xenograft models to assess tumor growth inhibition. Optimize dosing based on pharmacokinetic profiling.

What strategies mitigate challenges in crystallizing hydrazinylidene derivatives for structural analysis?

Basic Research Question
Methodological Answer:

  • Solvent Gradients : Slow evaporation of ethanol/water mixtures promotes single-crystal growth .
  • Temperature Control : Crystallize at 4°C to reduce molecular motion.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize π–π interactions .

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